4-Ethynyl-2,3-difluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyl-2,3-difluorobenzonitrile is an organic compound characterized by the presence of an ethynyl group and two fluorine atoms attached to a benzonitrile core
Vorbereitungsmethoden
The synthesis of 4-Ethynyl-2,3-difluorobenzonitrile typically involves multiple steps. One common method starts with 2,3-difluorobenzonitrile as the precursor. The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the reaction of 2,3-difluorobenzonitrile with an ethynylating agent in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Analyse Chemischer Reaktionen
4-Ethynyl-2,3-difluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Ethynyl-2,3-difluorobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of advanced materials with specific electronic properties.
Medicinal Chemistry: It is explored for its potential use in drug discovery and development due to its unique structural features.
Wirkmechanismus
The mechanism by which 4-Ethynyl-2,3-difluorobenzonitrile exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the ethynyl and nitrile groups, which can participate in various chemical transformations. In medicinal chemistry, its mechanism of action would involve interactions with biological targets, although specific pathways and molecular targets would depend on the context of its use .
Vergleich Mit ähnlichen Verbindungen
4-Ethynyl-2,3-difluorobenzonitrile can be compared with other similar compounds such as:
4-Ethynyl-2,6-difluorobenzonitrile: This compound has a similar structure but with fluorine atoms in different positions, which can affect its reactivity and applications.
1-Ethynyl-2,4-difluorobenzene:
2,3-Difluorobenzonitrile: This compound lacks the ethynyl group, making it less versatile in certain synthetic applications.
Eigenschaften
Molekularformel |
C9H3F2N |
---|---|
Molekulargewicht |
163.12 g/mol |
IUPAC-Name |
4-ethynyl-2,3-difluorobenzonitrile |
InChI |
InChI=1S/C9H3F2N/c1-2-6-3-4-7(5-12)9(11)8(6)10/h1,3-4H |
InChI-Schlüssel |
INVJUMHUIROYSF-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C(C(=C(C=C1)C#N)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.